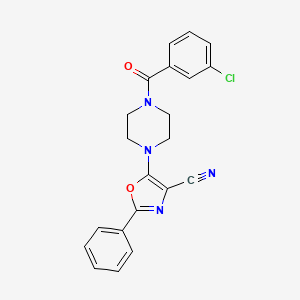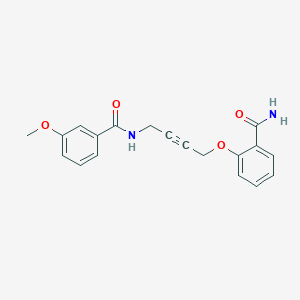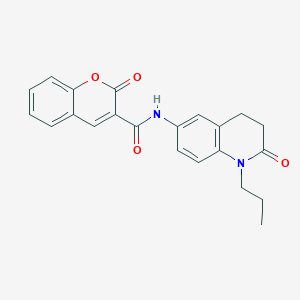![molecular formula C12H11N5O3S2 B2456814 3-(1-(ベンゾ[c][1,2,5]チアジアゾール-4-イルスルホニル)ピロリジン-3-イル)-1,2,4-オキサジアゾール CAS No. 2034553-65-4](/img/structure/B2456814.png)
3-(1-(ベンゾ[c][1,2,5]チアジアゾール-4-イルスルホニル)ピロリジン-3-イル)-1,2,4-オキサジアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a benzo[c][1,2,5]thiadiazol-4-ylsulfonyl group and a 1,2,4-oxadiazole group.科学的研究の応用
光起電力および蛍光センサー
ベンゾ[c][1,2,5]チアジアゾール(BTZ)モチーフは、有機π共役電子供与体-受容体(D-A)系において強力な電子受容体として機能します。研究者らは、BTZ系化合物を次のような用途について広く研究してきました。
- 有機光起電力: BTZ誘導体は、その強い電子受容特性により、太陽電池の構成要素として研究されてきました .
- 蛍光センサー: BTZ系分子は、脂質滴、ミトコンドリア、細胞膜などのさまざまな標的の蛍光センサーとして機能します .
光触媒
BTZ含有金属有機構造体(MOF)、共有結合性有機構造体(COF)、および共役多孔質ポリマー(CPP)は、光触媒用途で研究されてきましたが、BTZ化合物を可視光有機光触媒として特異的に使用することは、依然として研究の活発な分野です . これらの化合物は、光を「痕跡なし」の試薬として利用することで、環境に優しい化学を可能にする可能性があります。
創薬と設計
BTZ系構造を含むチアジアゾール誘導体は、分子ドッキング研究において重要な役割を果たします。 生物学的標的との結合エネルギーと相互作用を予測する能力により、創薬における貴重なツールとなっています .
色素増感型太陽電池(DSSC)および有機発光ダイオード(OLED)
BTZを内部受容体として組み込んだドナー-受容体-ドナー(D-A-A)構造は、光起電力用途で研究されてきました。 これらには、DSSCとOLEDが含まれ、BTZは効率的な電荷移動とデバイス性能の向上に貢献しています .
作用機序
Target of Action
Compounds with a similar structure, such as those containing the benzo[c][1,2,5]thiadiazole motif, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It’s worth noting that compounds with a similar structure have been shown to exhibit fluorescence properties
Biochemical Pathways
Compounds with a similar structure have been used in photodynamic therapy (pdt), a treatment that uses light-sensitive compounds to produce reactive oxygen species (ros) that can damage targeted cells
Pharmacokinetics
It’s worth noting that compounds with a similar structure have been shown to exhibit high stability and good biocompatibility , which could potentially impact their bioavailability.
Result of Action
It’s worth noting that compounds with a similar structure have been shown to cause a significant decrease in mitochondrial membrane potential, abnormal mitochondrial morphology, destruction of phagocytic vesicles and lysosomes, and further induce apoptosis, thereby enhancing the anti-tumor activity of cancer treatment .
Action Environment
It’s worth noting that compounds with a similar structure have been shown to effectively inhibit tumor growth under light irradiation , suggesting that light could be an important environmental factor influencing the action of this compound.
生化学分析
Biochemical Properties
. Compounds with similar structures have been shown to exhibit interesting properties. For instance, some thiadiazole derivatives have been found to exhibit antimicrobial activity
Cellular Effects
It has been observed that similar compounds can induce changes in mitochondrial membrane potential, leading to abnormal mitochondrial morphology, destruction of phagocytic vesicles and lysosomes, and further induction of cell apoptosis . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of 3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole at different dosages in animal models have not been reported . Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
特性
IUPAC Name |
3-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3S2/c18-22(19,10-3-1-2-9-11(10)16-21-15-9)17-5-4-8(6-17)12-13-7-20-14-12/h1-3,7-8H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMKPIDETNZACR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-Cyano-N-(3-ethoxypropyl)-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2456732.png)

![4-(dimethylsulfamoyl)-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2456735.png)





![Ethyl 4-oxo-3-phenyl-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2456743.png)


![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2456746.png)

